N-(2-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the methoxy groups could be introduced using a methylation reaction . The benzyl and phenylsulfonamido groups might be added through a substitution or addition reaction .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy groups could be demethylated, or the carboxamide group could be hydrolyzed .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Characterization of Cholinesterase Inhibitors
A study described the synthesis and characterization of S-alkylated triazole thiols derived from 4-methoxybenzoic acid, showcasing their excellent cholinesterase inhibitory potential and anti-proliferative activity. This work demonstrates a methodological approach to synthesizing and evaluating similar compounds for enzymatic inhibition and potential therapeutic applications (M. Arfan et al., 2018).
Facile Synthesis and Biological Activities
Another study focused on the synthesis, crystal structure, and biological activities of a triazole compound, highlighting the significance of structural analysis in understanding the bioactivity of similar compounds. This research might inform the design and development of new compounds with improved biological profiles (M. Saleem et al., 2018).
Potential Biological Activities
Enzymatic Inhibition and Antimicrobial Activity
Research on novel heterocyclic compounds derived from acetohydrazide demonstrated lipase and α-glucosidase inhibition, suggesting potential therapeutic applications for diabetes and obesity. This highlights a possible research direction for the compound , examining its role as an enzyme inhibitor (O. Bekircan et al., 2015).
Antimicrobial Screening
A study synthesized pyridazinyl sulfonamide derivatives and evaluated their antibacterial activity, indicating the importance of such compounds in developing new antimicrobial agents. This suggests potential antimicrobial applications for the compound , warranting further investigation (M. Mohamed, 2007).
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-13-18(19(24)21-12-14-6-4-5-7-17(14)28-3)29-20(22-13)23-30(25,26)16-10-8-15(27-2)9-11-16/h4-11H,12H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLALMZXGYUPWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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